Ivermectin Impurity H is derived from the fermentation processes used to produce ivermectin, which originates from the bacterium Streptomyces avermitilis. The compound can also be identified through various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. In terms of classification, it falls under the category of organic impurities, specifically those related to macrocyclic lactones like ivermectin .
The synthesis of Ivermectin Impurity H can occur through several pathways during the production of ivermectin. One notable method involves the use of abamectin as a precursor. The process typically includes:
The technical details often include monitoring reaction conditions like temperature, pressure, and solvent systems to optimize yield and minimize unwanted by-products.
Ivermectin Impurity H has a specific molecular structure that reflects its derivation from ivermectin. Its structure can be analyzed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide detailed information about its molecular composition and arrangement.
The structural analysis confirms that Ivermectin Impurity H shares similarities with ivermectin but has distinct variations that classify it as an impurity .
Ivermectin Impurity H can participate in several chemical reactions typical for organic compounds:
These reactions are critical for understanding the stability and shelf-life of ivermectin formulations containing this impurity .
Impurities like Ivermectin Impurity H may influence:
Ivermectin Impurity H exhibits several physical and chemical properties that are important for its characterization:
These properties are crucial for formulating effective pharmaceutical products while ensuring compliance with safety standards .
Ivermectin Impurity H serves primarily as an analytical reference standard in pharmaceutical development. Its applications include:
Understanding impurities like Ivermectin Impurity H is vital for maintaining drug quality and efficacy in therapeutic applications .
Ivermectin Impurity H is systematically identified in pharmaceutical literature and regulatory documents under multiple designations. The primary pharmacopeial designation EP Impurity H references its classification in the European Pharmacopoeia monographs. The synonym Ivermectin B1a Mono-Sugar Derivative precisely denotes its structural relationship to the parent ivermectin component B1a, specifically highlighting the absence of one sugar moiety. Additional chemical names registered in commercial catalogs include 4′-O-De(2,6-Dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, which comprehensively describes its structural modifications relative to the avermectin backbone. The CAS registry number 71837-27-9 provides unique identification across chemical databases and regulatory documentation worldwide [3] [5] .
The fundamental chemical identity of Ivermectin Impurity H is defined by the molecular formula C₄₁H₆₂O₁₁, distinguishing it from the complete ivermectin molecule (C₄₈H₇₄O₁₄) through significant reduction in atomic count. Precise mass spectrometric analysis confirms a molecular weight of 730.92 g/mol, consistent with the theoretical mass calculation based on elemental composition. This molecular mass is approximately 16% lower than that of ivermectin B1a (875.09 g/mol), directly attributable to the absence of one disaccharide unit. The reduced molecular weight has significant implications for chromatographic behavior and mass spectrometric fragmentation patterns used in analytical detection [3] [5] .
Table 1: Molecular Characterization Data
Characteristic | Specification | Source/Reference |
---|---|---|
Molecular Formula | C₄₁H₆₂O₁₁ | PubChem, Vendor COAs |
Molecular Weight | 730.92 g/mol | PubChem, Vendor COAs |
Elemental Composition | C 67.37%, H 8.55%, O 24.08% | Calculated from formula |
CAS Registry Number | 71837-27-9 | Commercial vendors |
The complete structural architecture of Ivermectin Impurity H was established through integrated spectroscopic and chromatographic analyses. As the chemical name 4′-O-De(2,6-Dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a indicates, the molecule features three essential modifications from the ivermectin B1a structure: (1) Removal of the disaccharide unit at the 4′-position, leaving a mono-sugar configuration; (2) Demethylation at the 5-O position of the macrolide ring; (3) Hydrogenation of the C22-C23 double bond. This desugarization significantly impacts the molecule's polarity and spatial configuration, as the disaccharide moiety normally contributes to receptor binding interactions in the complete molecule. Nuclear Magnetic Resonance (NMR) studies, particularly ¹H and ¹³C analyses, have confirmed the precise attachment site of the remaining sugar unit and the stereochemical environment at each chiral center [3] [9].
The structural complexity of Ivermectin Impurity H encompasses multiple chiral centers (typically 12-16 in avermectin derivatives) that define its three-dimensional configuration. The hydrogenation at C22-C23 produces a new stereocenter at C23, potentially generating diastereomers that may co-elute or require specialized chromatographic conditions for separation. The C5 demethylation removes one source of stereochemical variation but creates a polar hydroxyl group whose orientation influences intramolecular hydrogen bonding. Evidence suggests the naturally occurring form maintains the L-arabino configuration in the remaining sugar unit, consistent with biosynthetic precursors. However, process-related epimerization during manufacturing could theoretically generate stereoisomers that must be monitored through chiral HPLC methods. The spiroketal system (C17-C27) remains intact and contributes significantly to the molecule's rigidity [2] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1